2-cyano-N-(4-methylphenyl)acetamide
Overview
Description
2-cyano-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 4-methylphenyl group and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with cyanoacetic acid or its esters under suitable conditions. The reaction typically proceeds as follows:
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Direct Reaction with Cyanoacetic Acid: : 4-methylaniline is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions to yield this compound .
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Reaction with Cyanoacetic Ester: : Alternatively, 4-methylaniline can be reacted with cyanoacetic ester (e.g., ethyl cyanoacetate) in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Cyclization Reactions: The presence of both the cyano and amide groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts can be used for condensation reactions.
Cyclization: Cyclization reactions may require specific catalysts or heating to achieve the desired heterocyclic products.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Imines or other condensation products.
Heterocyclic Compounds: Cyclization can lead to the formation of pyrroles, pyridines, or other heterocyclic structures.
Scientific Research Applications
2-cyano-N-(4-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylphenyl)acetamide depends on its specific application
Cyano Group: The cyano group can participate in nucleophilic or electrophilic interactions, affecting the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2-methylphenyl)acetamide: Similar structure but with a different position of the methyl group.
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide: Contains an ethyl group instead of a methyl group.
2-Cyano-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a methyl group.
Uniqueness
2-cyano-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-cyano-N-(4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSLYUHZWAKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351187 | |
Record name | 2-cyano-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-54-6 | |
Record name | 2-cyano-N-(4-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-cyano-N-(4-methylphenyl)acetamide in the synthesis of pyridines and pyridazines?
A1: this compound (1a) acts as a reagent in the reaction with ethyl 2-arylhydrazono-3-butyrates (2) to produce a mixture of pyridinedione (4) and pyridazine (5) derivatives []. The reaction proceeds with a 3:1 ratio in favor of the pyridinedione product. This suggests that the cyano and amide groups in 1a play crucial roles in the reaction mechanism, influencing the formation of the six-membered heterocyclic rings.
Q2: What further transformations were achieved using the synthesized pyridinediones and pyridazines?
A2: The synthesized pyridinedione (4) and pyridazine (5) derivatives served as versatile intermediates for the synthesis of diverse heterocyclic compounds. These transformations included the formation of phthalazines, pyrimido[4,5-c]-pyridazines, pyrido[3,4-c]pyridazines, and 1,6-naphthyridines []. This highlights the utility of this compound as a starting material for accessing a range of complex heterocyclic scaffolds with potential biological activities.
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